REACTION_SMILES
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[CH2:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[O:9][C:10]([c:11]1[cH:12][cH:13][c:14]([O:17][CH2:18][CH2:19][CH2:20][N:21]([CH:22]([CH3:23])[CH3:24])[CH3:25])[cH:15][cH:16]1)=[O:26].[CH3:31][CH2:32][OH:33].[CH:27]([OH:28])([CH3:29])[CH3:30].[ClH:1]>>[ClH:1].[O:9]=[C:10]([c:11]1[cH:12][cH:13][c:14]([O:17][CH2:18][CH2:19][CH2:20][N:21]([CH:22]([CH3:23])[CH3:24])[CH3:25])[cH:15][cH:16]1)[OH:26]
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Name
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CC(C)N(C)CCCOc1ccc(C(=O)OCc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N(C)CCCOc1ccc(C(=O)OCc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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CC(C)N(C)CCCOc1ccc(C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |